molecular formula C26H30BrNO5 B10923176 Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10923176
M. Wt: 516.4 g/mol
InChI Key: TYHOVSBNNAEAEO-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 6-bromo-1,3-benzodioxole intermediate. This can be achieved through the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzodioxole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Quinoline Ring Formation: The key step involves the formation of the quinoline ring. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the benzodioxole moiety, which is known to enhance biological activity.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Quinoline derivatives have been used in the treatment of malaria and other infectious diseases, and this compound might exhibit similar therapeutic properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and resins, due to its stable structure and potential for functionalization.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole moiety could facilitate binding to aromatic amino acids in proteins, while the quinoline ring might interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which are used as synergists in pesticide formulations.

    Cyclohexyl Esters: Compounds like cyclohexyl acetate, used in flavorings and fragrances.

Uniqueness

The uniqueness of Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combined structural features, which allow for a wide range of chemical reactions and potential applications. The presence of the bromine atom and the benzodioxole moiety provides unique reactivity patterns not seen in simpler quinoline or benzodioxole derivatives.

Properties

Molecular Formula

C26H30BrNO5

Molecular Weight

516.4 g/mol

IUPAC Name

cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H30BrNO5/c1-14-22(25(30)33-15-7-5-4-6-8-15)23(16-9-20-21(10-17(16)27)32-13-31-20)24-18(28-14)11-26(2,3)12-19(24)29/h9-10,15,23,28H,4-8,11-13H2,1-3H3

InChI Key

TYHOVSBNNAEAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Br)OCO4)C(=O)OC5CCCCC5

Origin of Product

United States

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